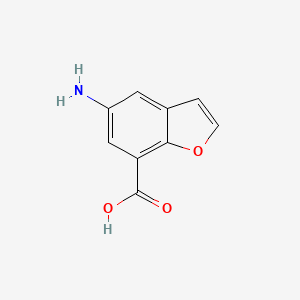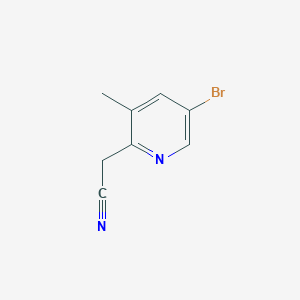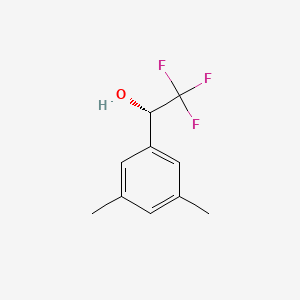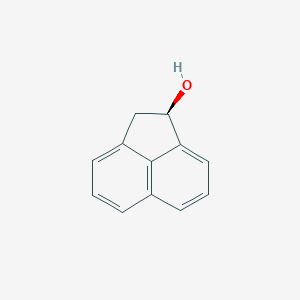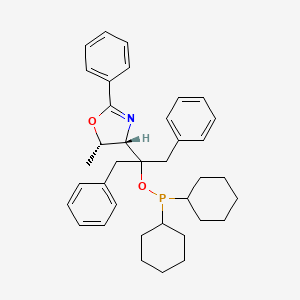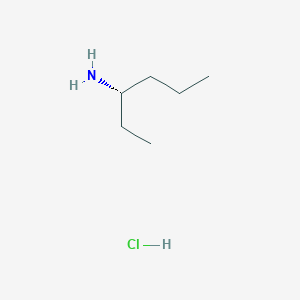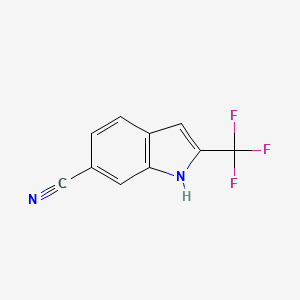
2-(Trifluoromethyl)-1H-indole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-1H-indole-6-carbonitrile is a compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicinal chemistry . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, which are desirable properties in pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group at the C2 position . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The use of environmentally friendly and cheap sources of trifluoromethyl groups, such as CF3SO2Na, is preferred to ensure scalability and sustainability .
化学反応の分析
Types of Reactions: 2-(Trifluoromethyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce various functionalized indole derivatives .
科学的研究の応用
2-(Trifluoromethyl)-1H-indole-6-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s bioactivity makes it valuable in studying biological processes and developing new drugs.
Medicine: Its stability and lipophilicity enhance the pharmacokinetic properties of drug candidates.
Industry: The compound is used in the development of agrochemicals and materials with improved properties.
作用機序
The mechanism of action of 2-(Trifluoromethyl)-1H-indole-6-carbonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
2-(Trifluoromethyl)isonicotinic acid: Used in molecular topology construction.
2-(Trifluoromethyl)acrylic acid: Utilized as an acidic functional monomer.
Uniqueness: 2-(Trifluoromethyl)-1H-indole-6-carbonitrile is unique due to its combination of the indole structure and trifluoromethyl group, which imparts distinct chemical and biological properties. Its enhanced stability, lipophilicity, and bioactivity make it a valuable compound in various fields of research and industry .
特性
分子式 |
C10H5F3N2 |
|---|---|
分子量 |
210.15 g/mol |
IUPAC名 |
2-(trifluoromethyl)-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C10H5F3N2/c11-10(12,13)9-4-7-2-1-6(5-14)3-8(7)15-9/h1-4,15H |
InChIキー |
JHNXMTWNRFZZLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C#N)NC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


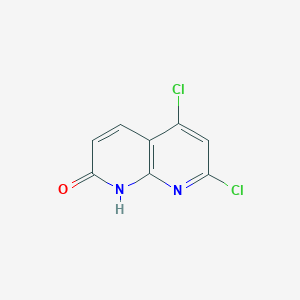
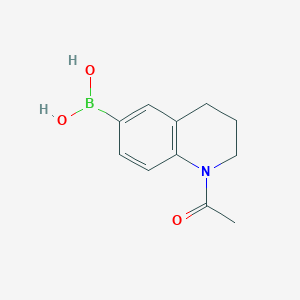
![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)
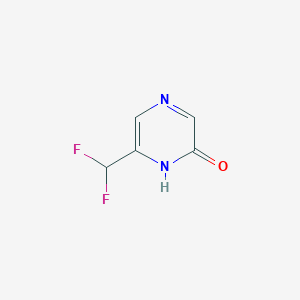
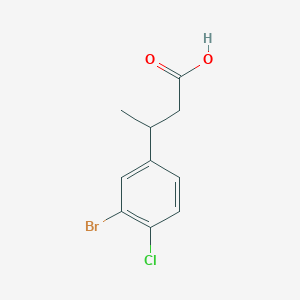
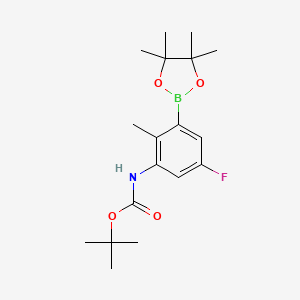
![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
